molecular formula C13H27NSi2 B6310188 N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine CAS No. 1858256-50-4

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine

Cat. No. B6310188
CAS RN: 1858256-50-4
M. Wt: 253.53 g/mol
InChI Key: JWRNNQNDYRQUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine, also known as NBDT, is an organosilicon compound that has been used in a variety of scientific research applications. NBDT has been found to possess several unique properties, such as strong steric hindrance and a high degree of solubility in organic solvents, which make it an attractive choice for researchers. In addition, it has been found to be highly stable and non-toxic, making it an ideal choice for laboratory experiments.

Scientific Research Applications

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine has been used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of catalysts, and the study of enzyme-catalyzed reactions. In addition, it has been used in the study of drug metabolism and transport, as well as the study of enzyme-catalyzed reactions in the presence of inhibitors. Furthermore, N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine has been used in the study of the effects of environmental toxins on living organisms.

Mechanism of Action

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine is known to interact with proteins and enzymes, as well as other biological molecules, through a variety of mechanisms. It has been found to interact with proteins and enzymes through covalent bonding, as well as through non-covalent interactions such as hydrogen bonding and van der Waals forces. In addition, it has been found to interact with other biological molecules, such as DNA and lipids, through non-covalent interactions.
Biochemical and Physiological Effects
N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450, as well as the activity of proteins involved in drug metabolism and transport. In addition, it has been found to have an effect on the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, it has been found to have an effect on the activity of various ion channels, as well as the activity of various neurotransmitters.

Advantages and Limitations for Lab Experiments

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine has several advantages for laboratory experiments. It is highly stable and non-toxic, making it an ideal choice for laboratory experiments. In addition, it is soluble in organic solvents, making it easy to use and handle. Furthermore, it is relatively inexpensive and readily available. However, it should be noted that N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine can be toxic at high concentrations and should be handled with care.

Future Directions

The use of N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine in scientific research has the potential to expand in the future. It could be used to study the effects of environmental toxins on living organisms, as well as the interactions between proteins and enzymes. In addition, it could be used to study the effects of drugs on the human body and to develop new drugs and treatments. Furthermore, N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine could be used to study the effects of chemical and environmental pollutants on the environment. Finally, N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine could be used to study the effects of various dietary supplements on the human body.

Synthesis Methods

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine can be synthesized from cyclopentadiene and tert-butyl isocyanate in the presence of a catalytic amount of trimethylsilyl chloride. The reaction is typically carried out in a two-phase system consisting of an aqueous phase and an organic phase. The aqueous phase contains the cyclopentadiene, while the organic phase contains the tert-butyl isocyanate and the trimethylsilyl chloride. The reaction is carried out at room temperature and is typically complete within a few hours.

properties

IUPAC Name

N-[[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-dimethylsilyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NSi2/c1-13(2,3)14-16(6,7)15(4,5)12-10-8-9-11-12/h8-12,14H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRNNQNDYRQUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](C)(C)[Si](C)(C)C1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-N-(cyclopentadienyltetramethyldisilyl)amine

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